Ethyl 2-((2,4-difluorophenyl)thio)acetate
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Overview
Description
Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester is an organic compound characterized by the presence of a difluorophenyl group attached to an acetic acid moiety via a thioether linkage, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester typically involves the reaction of 2,4-difluorophenylacetic acid with thioacetic acid under specific conditions to form the thioether linkage. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final ethyl ester product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester involves its interaction with molecular targets such as enzymes and receptors. The thioether linkage and difluorophenyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylacetic acid: Shares the difluorophenyl group but lacks the thioether and ester functionalities.
2,4,5-Trifluorophenylacetic acid: Contains an additional fluorine atom, which may alter its chemical reactivity and biological activity.
2-(Trifluoromethyl)phenylacetic acid: Features a trifluoromethyl group instead of difluorophenyl, leading to different chemical properties.
Uniqueness
Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester is unique due to its combination of a difluorophenyl group, thioether linkage, and ethyl ester functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10F2O2S |
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Molecular Weight |
232.25 g/mol |
IUPAC Name |
ethyl 2-(2,4-difluorophenyl)sulfanylacetate |
InChI |
InChI=1S/C10H10F2O2S/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 |
InChI Key |
KUBKIGRWPLEZRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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